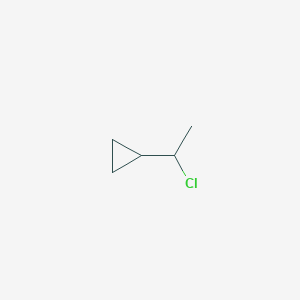
1-Chloro-3-fluoro-2-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Chloro-3-fluoro-2-isocyanatobenzene (CFIB) is a fluorinated aromatic compound with a wide range of applications in both synthetic and medicinal chemistry, as well as in biochemistry and pharmacology. The compound has been extensively studied in the last few decades due to its unique properties and potential for use in a variety of applications.
Scientific Research Applications
Fluoronaphthalene Building Blocks via Arynes :
- Arynes, such as 3-fluoro- and 3-chloro-1,2-didehydrobenzenes, have been shown to form cycloadducts that can be used as building blocks in pharmaceutical or agricultural research. These compounds exhibit unique substituent patterns that make them valuable for these fields (Masson & Schlosser, 2005).
Ortho-Selective Cross-Coupling of Fluorobenzenes :
- Fluorobenzenes with directing groups such as hydroxy, hydroxymethyl, and ammo undergo ortho-selective cross-coupling, which is essential in the synthesis of various compounds, potentially including those related to 1-Chloro-3-fluoro-2-isocyanatobenzene (Manabe & Ishikawa, 2008).
Changes in the SNAr Reaction Mechanism :
- Research on the reactions of 1-fluoro and 1-chloro-2,4-dinitrobenzene towards morpholine provides insights into the potential reaction mechanisms and solvation effects, which could be relevant to the behavior of 1-Chloro-3-fluoro-2-isocyanatobenzene (Alarcón-Espósito et al., 2015).
Rotational Spectrum and Dipole Moment Studies :
- Studies on the rotational spectrum and dipole moment of similar compounds, like 1-chloro-4-fluorobenzene, provide fundamental physical data that can be extrapolated to understand the properties of 1-Chloro-3-fluoro-2-isocyanatobenzene (Peebles & Peebles, 2002).
Vibrational Spectra of Halobenzene Cations :
- The study of vibrational spectra of halobenzene cations, including chloro- and fluorobenzene, is crucial in understanding the electronic and structural properties of 1-Chloro-3-fluoro-2-isocyanatobenzene (Kwon, Kim, & Kim, 2002).
Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene :
- The synthesis methods and purification processes for compounds like 1-chloro-2,6-difluorobenzene, an intermediate in pharmaceutical and agricultural applications, could offer insights into the synthesis and applications of 1-Chloro-3-fluoro-2-isocyanatobenzene (Moore, 2003).
properties
IUPAC Name |
1-chloro-3-fluoro-2-isocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDUNDOCWFAOSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4,6,7,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one](/img/structure/B2376631.png)

![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B2376634.png)
![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2376635.png)
![1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone](/img/structure/B2376638.png)



![Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2376643.png)
![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2376644.png)
![2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B2376646.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2376647.png)

![Ethyl 4-[3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2376649.png)